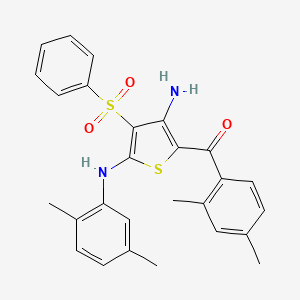

3-(BENZENESULFONYL)-5-(2,4-DIMETHYLBENZOYL)-N2-(2,5-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE

Description

3-(BENZENESULFONYL)-5-(2,4-DIMETHYLBENZOYL)-N2-(2,5-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE is a complex organic compound that features a thiophene ring substituted with various functional groups

Properties

IUPAC Name |

[3-amino-4-(benzenesulfonyl)-5-(2,5-dimethylanilino)thiophen-2-yl]-(2,4-dimethylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O3S2/c1-16-11-13-21(19(4)14-16)24(30)25-23(28)26(34(31,32)20-8-6-5-7-9-20)27(33-25)29-22-15-17(2)10-12-18(22)3/h5-15,29H,28H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXZQDCDNCFKNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=C(C=CC(=C3)C)C)S(=O)(=O)C4=CC=CC=C4)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-5-(2,4-DIMETHYLBENZOYL)-N2-(2,5-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. The key steps may include:

Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

Introduction of amino and sulfonyl groups: Amination and sulfonylation reactions are employed to introduce these functional groups onto the thiophene ring.

Attachment of phenyl and dimethylphenyl groups: These groups can be introduced through coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino or thiophene moieties.

Reduction: Reduction reactions can be used to modify the sulfonyl group or other reducible functionalities.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the thiophene ring or the attached phenyl groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Pharmaceutical Applications

The compound exhibits promising biological activities due to its thiophene structure, which is known for various pharmacological properties.

Anticancer Activity

Thiophene derivatives have shown potential as anticancer agents. Research indicates that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that thiophene-based compounds could induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death .

Anti-inflammatory Properties

Thiophene derivatives are recognized for their anti-inflammatory effects. In vivo studies using carrageenan-induced paw edema models have shown that compounds similar to 3-(benzenesulfonyl)-5-(2,4-dimethylbenzoyl)-N2-(2,5-dimethylphenyl)thiophene-2,4-diamine can significantly reduce inflammation by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Thiophene derivatives have been reported to exhibit activity against various bacterial and fungal strains, making them candidates for developing new antibiotics or antifungal agents .

Photocatalysis

Recent advancements in photocatalytic materials have highlighted the role of thiophene-based compounds in hydrogen evolution reactions. The unique electronic properties of thiophenes enable them to act as efficient photocatalysts under light irradiation, facilitating hydrogen production from water .

Organic Electronics

Thiophene derivatives are extensively used in organic electronics due to their excellent charge transport properties. They are integral components in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where they contribute to improved efficiency and stability .

Study on Anticancer Properties

A comprehensive study published in a peer-reviewed journal explored the anticancer effects of various thiophene derivatives, including those structurally related to this compound. The results indicated significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range .

Anti-inflammatory Mechanism Investigation

In another investigation focusing on anti-inflammatory mechanisms, a series of thiophene compounds were synthesized and tested for their ability to inhibit COX-1 and COX-2 enzymes. The study found that certain substitutions on the thiophene ring enhanced anti-inflammatory activity compared to standard NSAIDs .

Data Summary Table

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-5-(2,4-DIMETHYLBENZOYL)-N2-(2,5-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Thiophene derivatives: Compounds with similar thiophene cores but different substituents.

Sulfonyl-containing compounds: Molecules with sulfonyl groups attached to various aromatic or heterocyclic systems.

Uniqueness

The uniqueness of 3-(BENZENESULFONYL)-5-(2,4-DIMETHYLBENZOYL)-N2-(2,5-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.

For precise and detailed information, consulting specific scientific literature or databases is recommended

Biological Activity

The compound 3-(benzenesulfonyl)-5-(2,4-dimethylbenzoyl)-N2-(2,5-dimethylphenyl)thiophene-2,4-diamine is a thiophene derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties supported by recent research findings.

Chemical Structure

The compound features a thiophene ring substituted with various functional groups, which contribute to its biological activity. The presence of the benzenesulfonyl and dimethylbenzoyl groups enhances its interaction with biological targets.

Antimicrobial Activity

Thiophene derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds similar to the one exhibit significant antibacterial and antifungal activities.

- In vitro Studies : The compound was tested against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Results showed that thiophene derivatives often possess higher activity when complexed with metal ions, enhancing their efficacy against these pathogens .

| Pathogen | Activity (MIC in µg/mL) |

|---|---|

| Escherichia coli | 5-10 |

| Staphylococcus aureus | 3-7 |

| Pseudomonas aeruginosa | 4-8 |

| Candida albicans | 6-12 |

Anticancer Activity

Thiophene derivatives have shown promise in cancer research. The compound's structural features may allow it to inhibit tumor cell proliferation effectively.

- Mechanism of Action : Studies suggest that thiophene compounds can induce apoptosis in cancer cells through various pathways. For instance, they may interact with DNA or inhibit specific enzymes involved in cell cycle regulation .

- Case Studies : Recent studies involving similar thiophene derivatives have reported significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds typically range from 10 to 30 µM .

Other Biological Activities

Beyond antimicrobial and anticancer properties, thiophene derivatives are noted for their anti-inflammatory and antioxidant activities.

- Anti-inflammatory Effects : Some studies indicate that these compounds can reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

- Antioxidant Properties : The ability of thiophenes to scavenge free radicals has been documented, contributing to their protective effects against oxidative stress-related damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.